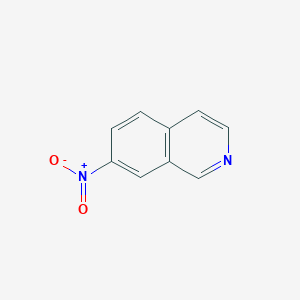

7-Nitroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHHIPIPUVLUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480874 | |

| Record name | 7-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-73-6 | |

| Record name | 7-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Nitroisoquinoline

This guide provides a comprehensive overview of the synthetic pathways to 7-nitroisoquinoline (CAS: 13058-73-6), a pivotal intermediate in medicinal chemistry and drug development. We will navigate the inherent synthetic challenges, elucidate the governing chemical principles, and present robust, field-proven strategies for its preparation. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this molecule's synthesis.

Introduction: The Significance and Synthetic Challenge of this compound

This compound is a valuable heterocyclic building block, primarily sought after as a direct precursor to 7-aminoisoquinoline. The amino derivative serves as a versatile scaffold for constructing complex molecules with a wide spectrum of pharmacological activities, including potential anticancer, antimicrobial, and anti-HIV agents[1].

The primary challenge in accessing this compound lies in the inherent reactivity of the isoquinoline core itself. A naive approach involving direct electrophilic nitration of isoquinoline does not yield the desired 7-substituted isomer with any practical selectivity. Instead, such reactions produce a mixture of isomers, necessitating a more strategic and indirect synthetic approach. This guide will focus on these strategic ring-construction methodologies, which offer precise regiochemical control.

Part 1: The Hurdle of Direct Nitration: Understanding Isoquinoline's Reactivity

Under standard electrophilic nitration conditions (typically a mixture of nitric acid and sulfuric acid), the isoquinoline molecule is protonated at the nitrogen atom. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophile (the nitronium ion, NO₂⁺) is directed to the more electron-rich carbocyclic (benzene) ring.

However, the substitution is not random. The electronic distribution in the quinolinium and isoquinolinium ions favors attack at the C5 and C8 positions[2][3]. Experimental results confirm this, showing that the direct nitration of isoquinoline yields an almost equimolar mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with negligible formation of the 7-nitro isomer[2].

Caption: Electrophilic nitration of isoquinoline favors C5/C8 substitution.

This lack of regioselectivity renders direct nitration unsuitable for the targeted synthesis of this compound and mandates the use of constructive strategies where the nitro group is positioned before the isoquinoline ring is formed.

Part 2: Strategic Synthesis via Ring Construction: The Bischler-Napieralski Pathway

The most logical and effective method for preparing this compound is to build the heterocyclic ring onto a benzene precursor that already contains the nitro group at the desired meta-position. The Bischler-Napieralski reaction is a classic and powerful tool for this purpose, enabling the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides[2][4][5]. The resulting dihydroisoquinoline can then be aromatized to the final product.

The overall strategy involves three key stages:

-

Precursor Synthesis: Preparation of an N-acyl-2-(3-nitrophenyl)ethylamine.

-

Cyclization: Intramolecular electrophilic substitution to form 7-nitro-3,4-dihydroisoquinoline.

-

Aromatization: Dehydrogenation to yield this compound.

Caption: Retrosynthetic analysis and forward pathway for this compound.

Causality Behind Experimental Choices

-

Starting Material: The synthesis begins with a phenethylamine derivative already bearing a nitro group at the C3 position. This pre-positioning of the nitro group is the core of the strategy, ensuring the final product has the desired 7-nitro substitution pattern.

-

Acylation: The amine must be converted to an amide (an N-acyl derivative) before cyclization. This is because the amide carbonyl group, when activated by the dehydrating agent, provides the electrophilic species necessary for the ring-closing reaction. A simple formyl or acetyl group is typically sufficient.

-

Cyclizing Agent: A strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is required[5][6]. These reagents activate the amide carbonyl, facilitating the intramolecular electrophilic attack on the electron-rich C6 position of the 3-nitrophenyl ring. The presence of the nitro group deactivates the ring, so potent conditions are often necessary[5].

-

Aromatization: The Bischler-Napieralski reaction yields a 3,4-dihydroisoquinoline[6][7]. A final dehydrogenation (oxidation) step is required to form the fully aromatic isoquinoline ring system. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C).

Part 3: Key Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its subsequent conversion to 7-aminoisoquinoline.

Protocol 1: Synthesis of 7-Nitro-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol outlines the cyclization of a commercially available precursor.

Step 1: N-Formylation of 2-(3-Nitrophenyl)ethylamine

-

In a round-bottom flask, dissolve 2-(3-nitrophenyl)ethylamine (1.0 eq) in an excess of ethyl formate.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure.

-

The resulting crude N-(2-(3-nitrophenyl)ethyl)formamide is typically of sufficient purity to be used in the next step without further purification.

Step 2: Cyclodehydration to 7-Nitro-3,4-dihydroisoquinoline

-

Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Phosphorus oxychloride is highly corrosive and reacts violently with water.

-

To a clean, dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude N-(2-(3-nitrophenyl)ethyl)formamide (1.0 eq).

-

Add anhydrous toluene or acetonitrile as the solvent (approx. 5-10 mL per gram of amide).

-

Carefully add phosphorus oxychloride (POCl₃, approx. 1.5-2.0 eq) dropwise to the stirred solution at 0 °C.

-

After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Basify the aqueous solution to a pH of 9-10 using a cold concentrated NaOH or NH₄OH solution.

-

Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-nitro-3,4-dihydroisoquinoline. The product can be purified by column chromatography if necessary.

Protocol 2: Aromatization to this compound

-

Dissolve the crude 7-nitro-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as decalin or xylene.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

-

Heat the mixture to reflux (140-190 °C) for 8-12 hours.

-

Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify the product by recrystallization or column chromatography on silica gel.

Protocol 3: Reduction of this compound to 7-Aminoisoquinoline

This protocol demonstrates the primary application of this compound.

-

To a suspension of 10% Palladium on Carbon (Pd/C) (100 mg) in methanol (20 mL), add a solution of this compound (200 mg, 1.15 mmol) in methanol (40 mL).

-

Degas the system and then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature for 24 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue is 7-aminoisoquinoline, which is often used in subsequent reactions without further purification. A yield of approximately 90% can be expected.

Caption: A typical workflow for the synthesis and isolation of products.

Data Summary

The following table summarizes typical reaction parameters for the key transformations. Yields are highly substrate and scale-dependent and should be considered representative.

| Transformation | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |

| Bischler-Napieralski Cyclization | N-acyl-3-nitrophenethylamine | POCl₃ or P₂O₅ | Toluene, MeCN | Reflux | 50-70% |

| Aromatization | 7-Nitro-3,4-dihydroisoquinoline | 10% Pd/C | Decalin, Xylene | Reflux | 70-90% |

| Nitro Group Reduction | This compound | H₂, 10% Pd/C | Methanol | R.T. | >90% |

Conclusion

The synthesis of this compound is a prime example of strategic chemical design overcoming the inherent reactivity limitations of a parent heterocycle. While direct nitration of isoquinoline is unfeasible due to unfavorable regioselectivity, constructing the isoquinoline ring system via the Bischler-Napieralski reaction on a pre-nitrated precursor provides a reliable and effective pathway. This multi-step approach, involving precursor synthesis, cyclodehydration, and final aromatization, delivers the desired isomer with high regiochemical fidelity. The subsequent high-yield reduction to 7-aminoisoquinoline underscores the value of this pathway, providing chemists and drug development professionals with access to a crucial scaffold for the synthesis of novel, pharmacologically active compounds.

References

- Vertex AI Search. (2024). Exploring the Synthesis and Reactivity of this compound.

- MDPI. (2024).

-

J-STAGE. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]

- ChemicalBook. (2023). 7-Aminoisoquinoline synthesis.

- Defence Science and Technology Organisation. (2001).

-

Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.

- BenchChem. (2025). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.

-

Organic Syntheses. (2023). Isoquinoline, 5-bromo-8-nitro-. [Link]

- NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism.

-

Chemistry Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

- Gilchrist, T. L. (1997). Heterocyclic Chemistry.

- World Journal of Pharmacy and Pharmaceutical Sciences. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review.

-

National Center for Biotechnology Information. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. ACS Catalysis, 11(15), 9896–9902. [Link]

-

Organic Chemistry Portal. (2021). 3,4-Dihydroisoquinoline synthesis. [Link]

- BenchChem. (2025).

- ResearchGate. (2018).

- BenchChem. (2025). High Purity this compound (CAS 13058-73-6)

-

Organic Chemistry Portal. (2023). Isoquinoline synthesis. [Link]

- ResearchGate. (2017). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

-

Semantic Scholar. (2021). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

Wikipedia. (2023). Pomeranz–Fritsch reaction. [Link]

-

Organic Reactions. (2023). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

-

Organic Reactions. (2023). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. www-leland.stanford.edu [www-leland.stanford.edu]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

Introduction: The Strategic Importance of 7-Nitroisoquinoline

An In-depth Technical Guide to 7-Nitroisoquinoline: Structure, Properties, and Applications

In the landscape of heterocyclic chemistry, isoquinoline and its derivatives represent a cornerstone scaffold for drug discovery and materials science.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, onto the isoquinoline framework dramatically alters its electronic properties, reactivity, and biological profile. This compound (CAS No: 13058-73-6) emerges as a particularly valuable intermediate. Its specific substitution pattern offers a unique combination of chemical handles and electronic characteristics that researchers can exploit for the synthesis of complex molecular architectures. This guide, intended for chemists and drug development professionals, provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, grounded in established scientific principles and methodologies.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle. The structure consists of a benzene ring fused to a pyridine ring, with a nitro group (-NO2) substituted at the C7 position of the isoquinoline core.

The presence of the nitrogen atom in the heterocyclic ring and the strongly electron-withdrawing nitro group on the carbocyclic ring dictates the molecule's overall chemical personality. The nitro group deactivates the benzene portion of the molecule towards electrophilic aromatic substitution while making the nitro group itself susceptible to reduction.

Physicochemical Data Summary

Quantitative physical and chemical data are crucial for experimental design, including reaction setup, purification, and formulation. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13058-73-6 | [3] |

| Molecular Formula | C₉H₆N₂O₂ | [3] |

| Molecular Weight | 174.16 g/mol | [3] |

| Appearance | Yellow to brown solid | |

| Melting Point | 177-178 °C | |

| Density | 1.354 g/cm³ | [3] |

| Purity | Typically >97% |

Part 2: Structural Elucidation by Spectroscopy

Determining the precise structure of a molecule is the foundation of all chemical research. A combination of spectroscopic techniques provides an unambiguous confirmation of the identity and purity of this compound.[4][5][6] While raw spectra are proprietary to individual laboratories, the expected spectroscopic signatures can be predicted with high accuracy based on the known structure.

Expected Spectroscopic Signatures

| Technique | Expected Features | Rationale |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.5-9.5 ppm). Distinct coupling patterns (doublets, singlets) revealing the proton connectivity on the bicyclic ring. | The protons are deshielded due to the aromatic system. The specific chemical shifts and splitting patterns are dictated by their position relative to the ring nitrogen and the electron-withdrawing nitro group. |

| ¹³C NMR | Nine distinct signals for the nine carbon atoms. Carbon atoms attached to or near the nitrogen and nitro group will be significantly shifted downfield. | The chemical environment of each carbon is unique, leading to nine separate resonances. Electronegative atoms (N, O) deshield the adjacent carbons. |

| IR Spectroscopy | Strong asymmetric and symmetric N-O stretching bands (~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹). Aromatic C=C and C=N stretching vibrations (~1600-1450 cm⁻¹). C-H stretching for aromatic protons (>3000 cm⁻¹). | These absorption frequencies are characteristic of the nitro group and the aromatic isoquinoline core, providing definitive evidence for these functional groups.[7] |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 174.16. Characteristic fragmentation patterns, likely involving the loss of NO₂ (m/z = 46) or NO (m/z = 30). | The molecular ion peak confirms the molecular weight. Fragmentation analysis provides further structural confirmation by revealing stable fragments of the parent molecule.[8] |

Part 3: Synthesis and Reactivity

Synthetic Strategy: Electrophilic Nitration

The most common route to this compound is the direct electrophilic nitration of isoquinoline. This reaction requires careful control to achieve the desired regioselectivity. The isoquinoline ring is activated towards electrophilic attack on the benzene ring (positions 5 and 8) and deactivated on the pyridine ring. Nitration typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Achieving substitution at the 7-position is less direct and often requires more specialized synthetic strategies or separation from other isomers, highlighting the importance of precise reaction control.

A general, well-established method for nitrating aromatic systems involves the use of a nitrating mixture, typically concentrated nitric acid and sulfuric acid.

Caption: General workflow for the synthesis of nitroisoquinolines.

Experimental Protocol: Nitration of Isoquinoline

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments.

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The apparatus is cooled in an ice-salt bath.

-

Acid Mixture: Charge the flask with concentrated sulfuric acid (H₂SO₄, 4 equivalents). Cool the acid to 0 °C with stirring.

-

Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

-

Substrate Addition: Slowly add isoquinoline (1 equivalent) to the cold sulfuric acid. Maintain the internal temperature below 10 °C.

-

Causality: The dissolution of isoquinoline in strong acid is exothermic. Slow addition and cooling are critical to prevent uncontrolled temperature increases and potential side reactions.

-

-

Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1 equivalent) in the dropping funnel. Add this nitrating mixture dropwise to the isoquinoline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Strict temperature control is paramount for regioselectivity and safety. Higher temperatures can lead to the formation of multiple isomers and dinitrated products.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Causality: Quenching on ice dilutes the acid and precipitates the organic nitro-product, which is insoluble in the aqueous acidic medium. This step must be performed cautiously due to the large amount of heat generated.

-

-

Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of ~7. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product is a mixture of isomers. Purify via column chromatography or fractional recrystallization to isolate the desired this compound isomer.

Key Reactivity

The chemical utility of this compound is dominated by the reactivity of the nitro group.

Reduction to 7-Aminoquinoline: The most significant reaction is the reduction of the nitro group to a primary amine (7-aminoisoquinoline). This transformation is a gateway to a vast array of further chemical modifications, including diazotization, acylation, and alkylation, making it a cornerstone reaction in medicinal chemistry.

Caption: Key reduction of this compound to 7-aminoisoquinoline.

Part 4: Applications in Research and Drug Development

This compound is primarily a building block for more complex molecules. However, the broader class of nitroisoquinolines has demonstrated significant potential in several therapeutic areas.[9] The strategic placement of the nitro group can enhance binding to biological targets and modulate pharmacokinetic properties.

| Application Area | Mechanism/Rationale | Reference(s) |

| Anticancer Agents | Nitroisoquinoline derivatives, particularly nitrated indenoisoquinolines, are potent inhibitors of Topoisomerase I (Top1), an enzyme critical for DNA replication in cancer cells. Inhibition leads to DNA damage and apoptosis. Other derivatives show activity against Poly(ADP-ribose) polymerase (PARP), another key enzyme in DNA repair. | [9] |

| Antimicrobial Agents | The nitroaromatic scaffold is a well-known pharmacophore in antimicrobial drugs. The nitro group can be reduced by microbial enzymes to generate reactive nitrogen species that are toxic to bacteria, fungi, and protozoa. | [1][9] |

| Synthetic Intermediate | As discussed, reduction to 7-aminoisoquinoline provides a versatile precursor for a wide range of derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. |

Part 5: Safety and Handling

While a specific, comprehensive toxicological profile for this compound is not widely published, data from related nitroaromatic compounds, such as 5-nitroisoquinoline, suggest that it should be handled as a hazardous substance.[10][11]

Hazard Summary & Precautions

| Hazard Category | Description | Recommended Precautions |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid generating dust. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |

| Irritation | Causes skin and serious eye irritation. May cause respiratory tract irritation. | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. |

| Handling | Keep container tightly closed in a dry, cool, and well-ventilated place. | |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Self-Validating Protocol Note: When performing the synthesis, the reaction's exothermicity provides an internal check. A rapid, uncontrolled temperature rise indicates that the addition of reagents is too fast or the cooling is insufficient. Similarly, monitoring by TLC provides a direct validation of reaction progress, ensuring the reaction is not quenched prematurely or allowed to run too long, which could lead to side-product formation.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemists engaged in the design and synthesis of functional molecules. Its value lies in the unique electronic properties imparted by the C7-nitro group and the synthetic versatility this group provides, primarily through its reduction to an amine. From its foundational chemical properties and structure to its synthesis and application as a precursor for potential therapeutics, this compound stands as a key intermediate for innovation in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage its potential.

References

- Exploring the Synthesis and Reactivity of this compound. Google AI Test Kitchen.

- This compound CAS#: 13058-73-6 • ChemWhat | Database of Chemicals & Biologicals.

- 7-Nitro-3,4-dihydroisoquinoline | C9H8N2O2 | CID 3751287 - PubChem. PubChem.

- CID 157695085 | C18H20N4O4 - PubChem. PubChem.

- Potential Research Applications of Nitroisoquinolines: A Technical Guide. Benchchem.

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

- 7-NITRO-QUINOLINE synthesis. ChemicalBook.

- High Purity this compound (CAS 13058-73-6)

- 7-Methoxy-8-nitroisoquinoline | CAS#:63485-75-6. Chemsrc.

- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses.

- Isoquinoline. Science of Synthesis.

- 7-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE Product Description. ChemicalBook.

- 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem. PubChem.

- 8-Nitroisoquinoline | C9H6N2O2 | CID 343749 - PubChem. PubChem.

- SAFETY DATA SHEET - 5-Nitroisoquinoline. Thermo Fisher Scientific.

- Synthesis of nitroquinoline derivatives.

- Synthesis of isoquinolines. Organic Chemistry Portal.

- SAFETY DATA SHEET - 7-Hydroxyquinoline. Fisher Scientific.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.

- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

- Spectroscopy Problems. University of Colorado Boulder.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. lehigh.edu [lehigh.edu]

- 5. researchgate.net [researchgate.net]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Guide to the Identification and Characterization of 7-Nitroisoquinoline

Abstract

7-Nitroisoquinoline is a pivotal heterocyclic compound, serving as a critical intermediate in organic synthesis and medicinal chemistry. Its strategic importance, particularly in the development of novel therapeutics, necessitates a robust and unambiguous framework for its identification and characterization. This guide provides an in-depth, experience-driven approach for researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for confident structural elucidation.

Core Chemical Identity

The first step in any rigorous analysis is to establish the fundamental identity of the molecule. This data serves as the primary reference against which all subsequent experimental results are compared.

1.1. Key Identifiers

| Identifier | Value | Source |

| CAS Number | 13058-73-6 | [1] |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Yellow to brown solid | |

| Melting Point | 177-178 °C |

Expert Insight: The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single chemical substance. Citing 13058-73-6 ensures there is no ambiguity about the specific isomer being discussed, which is critical in the isoquinoline family where multiple nitro-substituted positions are possible.

1.2. Synthesis Overview

While various proprietary methods exist, the synthesis of this compound generally involves the regioselective nitration of an isoquinoline precursor. A common laboratory-scale approach utilizes a mixture of nitric acid and sulfuric acid. The key challenge is controlling the reaction conditions (temperature, time, reagent stoichiometry) to favor nitration at the C7 position. The powerful electron-withdrawing nature of the nitro group (-NO₂) deactivates the aromatic ring towards further electrophilic substitution, but it can be readily reduced to the corresponding amine (7-aminoisoquinoline), a versatile functional group for further derivatization.[2]

Comprehensive Analytical Workflow for Identification

A multi-technique approach is non-negotiable for the definitive identification of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow.

2.1. Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation, providing detailed insights into the molecular framework.[3]

NMR spectroscopy reveals the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecule's skeleton.[3]

-

¹H NMR (Proton NMR): The presence of the electron-withdrawing nitro group and the heterocyclic nitrogen atom causes characteristic downfield shifts for the aromatic protons. Expect to see a complex pattern of doublets and doublets of doublets in the aromatic region (typically δ 7.5-9.5 ppm).

-

¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals. The carbon atom directly attached to the nitro group (C7) will be significantly deshielded and appear at a characteristic chemical shift.

Protocol: NMR Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For enhanced structural confirmation, 2D NMR experiments like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) can be invaluable.[3]

MS provides the exact molecular weight and crucial fragmentation data, which acts as a molecular fingerprint.[4]

-

Expected Molecular Ion (M⁺): For this compound (C₉H₆N₂O₂), the molecular ion peak should appear at an m/z (mass-to-charge ratio) of approximately 174.04.

-

Key Fragmentation: A characteristic fragmentation pattern involves the loss of the nitro group (-NO₂, 46 Da) and/or nitric oxide (-NO, 30 Da), leading to significant fragment ions at m/z ~128 and m/z ~144, respectively.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe or dissolve it in a volatile solvent like methanol or dichloromethane for injection.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: Compare the resulting spectrum against a reference database and analyze the fragmentation pattern for consistency with the proposed structure.

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.[3]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1520-1550 | Asymmetric Stretch | Nitro (Ar-NO₂) |

| ~1340-1370 | Symmetric Stretch | Nitro (Ar-NO₂) |

| ~1620-1680 | C=N Stretch | Isoquinoline Ring |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~1500-1600 | C=C Stretch | Aromatic Ring |

Expert Insight: The two strong, sharp peaks for the nitro group are the most diagnostic feature in the IR spectrum. Their presence is a powerful confirmation of successful nitration.

2.2. Chromatographic Purity Assessment

While spectroscopy confirms the structure, chromatography is essential to determine the purity of the sample.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often effective. Start with a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might run from 20% B to 80% B over 20 minutes.

-

Flow Rate: Maintain a constant flow rate of 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm or 320 nm).

-

Analysis: A pure sample of this compound should yield a single, sharp, symmetrical peak. The retention time is a reproducible characteristic under identical conditions. Purity is typically reported as the area percentage of the main peak.

Applications in Research & Drug Development

The isoquinoline scaffold is a prominent motif in biologically active compounds.[5] The introduction of a nitro group at the 7-position significantly alters the molecule's electronic properties, making this compound a valuable precursor in drug discovery.[5]

3.1. Role as a PARP Inhibitor Precursor

One of the most significant areas of interest is in the synthesis of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair.[6][7] In certain cancers, particularly those with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway is already deficient.[6][7] Inhibiting the PARP-mediated single-strand break repair pathway in these cancer cells leads to the accumulation of double-strand breaks during replication, which cannot be repaired, ultimately resulting in cell death—a concept known as synthetic lethality.[6] 7-aminoisoquinoline, derived from the reduction of this compound, is a key pharmacophore in several potent PARP inhibitors.

Safety and Handling

As with any nitroaromatic compound, appropriate safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.

Conclusion

The unambiguous identification of this compound (CAS: 13058-73-6) is paramount for its effective use in research and development. A systematic approach combining fundamental property checks (melting point) with a suite of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques provides a robust, self-validating confirmation of both structure and purity. This foundational characterization is the essential first step for any scientist looking to leverage this versatile chemical intermediate in the synthesis of next-generation therapeutics and other advanced materials.

References

- Exploring the Synthesis and Reactivity of this compound. (n.d.).

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules.

-

This compound CAS#: 13058-73-6 • ChemWhat. (n.d.). Retrieved from [Link]

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands.

-

Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- High Purity this compound (CAS 13058-73-6): A Key Pharmaceutical Intermediate Manufacturer & Supplier. (n.d.).

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2021). Frontiers in Cell and Developmental Biology.

-

PARP inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025).

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. Retrieved from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 22). YouTube. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of 7-Nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Nitroisoquinoline (CAS No. 13058-73-6) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a key intermediate, its functionalized isoquinoline scaffold serves as a foundational building block for more complex molecules, including potential therapeutic agents. The strategic placement of the nitro group at the 7-position profoundly influences the molecule's electronic properties, reactivity, and intermolecular interactions, making a thorough understanding of its physical characteristics essential for its effective application. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offers standardized protocols for its synthesis and characterization, and discusses the implications of these properties for laboratory use and drug development workflows. It is important to note that while data for many isoquinoline derivatives are available, specific experimental values for the 7-nitro isomer are not always present in peer-reviewed literature. In such cases, this guide provides data from closely related isomers and the parent compound for comparative context, ensuring a robust and practical resource for the scientific community.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its fundamental identity. This compound is a derivative of isoquinoline, a benzopyridine composed of a benzene ring fused to a pyridine ring.[1] The nitro functional group (-NO2) at the C7 position acts as a strong electron-withdrawing group, which modulates the chemical behavior of the entire ring system.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 13058-73-6 | [2] |

| Molecular Formula | C₉H₆N₂O₂ | [2] |

| Molecular Weight | 174.16 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=C(N=C2)C=C1)[O-] | N/A |

| InChI Key | MXKZSCXYMSXOAO-UHFFFAOYSA-N |[3] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics and purification efficiency to formulation, solubility, and bioavailability.

Table 2: Summary of Physical Properties

| Property | Value | Comments and Comparative Context | Source |

|---|---|---|---|

| Appearance | Yellow powder/solid. | The nitroaromatic system is a chromophore, typically imparting a yellow color, similar to 5-Nitroisoquinoline. | [4][5] |

| Melting Point | Data not available. | The related isomer, 5-Nitroisoquinoline, has a melting point of 106-110 °C. Purity significantly impacts melting range. | [4] |

| Boiling Point | Data not available. | The parent compound, isoquinoline, boils at 242-243 °C.[6] 5-Nitroisoquinoline boils at 340 °C.[5] High boiling points are expected for nitroaromatic compounds. | N/A |

| Density | 1.354 g/cm³ (Predicted) | This is consistent with a dense, solid aromatic compound. For comparison, the density of liquid isoquinoline is 1.099 g/mL.[6] | [2] |

| Solubility | Data not available. | Expected to have low solubility in water but good solubility in common organic solvents like ethanol, acetone, and diethyl ether, similar to the parent isoquinoline.[1] 5-Nitroisoquinoline is described as slightly soluble in water.[5] | N/A |

| pKa | Data not available. | The pKa of the parent isoquinoline is 5.42 (for the protonated form).[6] The electron-withdrawing nitro group is expected to decrease the basicity of the ring nitrogen, resulting in a lower pKa than the parent compound. | N/A |

Expert Insights:

-

Melting Point: For a synthetic chemist, the melting point is a primary indicator of purity. A sharp melting range suggests a pure compound, whereas a broad and depressed range indicates the presence of impurities. The lack of a reported value for this compound highlights a data gap in the chemical literature.

-

Solubility: In drug development, solubility is a cornerstone property. Poor aqueous solubility can hinder formulation and lead to low bioavailability. Understanding solubility in various organic solvents is crucial for selecting appropriate systems for synthesis, purification (e.g., recrystallization), and analysis (e.g., chromatography).

-

pKa: The pKa value is critical for predicting the ionization state of a molecule at a given pH. This affects its solubility, membrane permeability, and interaction with biological targets. The predicted lower pKa for this compound compared to isoquinoline is a direct consequence of the nitro group's electron-withdrawing nature.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of a synthesized molecule. Each technique probes different aspects of the molecular structure, and together they form a comprehensive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show six distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring (H1 and H3) will likely be the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzene ring will be influenced by the strongly electron-withdrawing nitro group; H6 and H8, being ortho to the nitro group, are expected to be significantly shifted downfield compared to their positions in unsubstituted isoquinoline. Spin-spin coupling will result in characteristic doublet and doublet of doublets splitting patterns. For comparison, in 5-Nitroisoquinoline, proton signals are observed between δ 7.7 and 9.4 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum should display nine signals for the nine unique carbon atoms. The carbon atom attached to the nitro group (C7) will be significantly deshielded. Similar to the proton spectrum, the carbons in the pyridine ring (C1, C3) will also be downfield. Data for the related 7-Nitroquinoline shows aromatic carbon signals in the range of δ 120-155 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C / C=N | Ring Stretch | 1620 - 1450 | Medium-Strong |

| Nitro (NO₂) Symmetric | Stretch | 1370 - 1330 | Strong |

| Nitro (NO₂) Asymmetric | Stretch | 1560 - 1515 | Strong |

| Aromatic C-H | Out-of-plane bend | 900 - 680 | Strong |

The two strong, sharp peaks for the nitro group are the most diagnostic feature in the IR spectrum and serve as a reliable confirmation of successful nitration.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated π-system of the nitroisoquinoline core is a strong chromophore. The presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline, indicating a more delocalized electronic system.[9] Spectra are typically recorded in solvents like ethanol or methanol.

Experimental Methodologies

Trustworthy data is built on robust and reproducible experimental protocols. The following sections detail standardized methods for the synthesis and characterization of this compound.

Protocol 4.1: Synthesis via Electrophilic Nitration of Isoquinoline

This protocol is an adapted method based on established procedures for the nitration of quinoline and isoquinoline derivatives.[10][11][12] The nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitro isomers. Achieving regioselectivity for the 7-position is challenging and may require specialized starting materials or conditions not widely reported. The following is a general procedure for nitration, which would require subsequent chromatographic separation to isolate the 7-nitro isomer.

Safety Precaution: This procedure involves highly corrosive and oxidizing strong acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. The reaction is highly exothermic and requires strict temperature control.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (H₂SO₄, 5 mL per 1 g of isoquinoline).

-

Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

-

Substrate Addition: Slowly add isoquinoline (1.0 eq) to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 5 °C.

-

Nitrating Agent: In the dropping funnel, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL).

-

Reaction: Add the nitrating mixture dropwise to the isoquinoline solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Quenching: Very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This step is highly exothermic.

-

Neutralization: Slowly basify the cold aqueous solution to a pH of 8-9 using a chilled solution of aqueous sodium hydroxide (e.g., 4 M) or ammonium hydroxide. The product isomers will precipitate as a solid.

-

Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.

-

Purification: Separate the isomers using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient system, to isolate the this compound isomer.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 4.2: Melting Point Determination

The purpose of this protocol is to accurately determine the melting range of the purified solid, which serves as a key criterion for purity.

-

Sample Preparation: Ensure the purified this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. A pure compound will have a sharp range of < 2 °C.

Safety, Handling, and Storage

-

Hazard Identification: Nitroaromatic compounds are generally classified as harmful if swallowed, inhaled, or in contact with skin.[4] They can cause skin and eye irritation.

-

Handling:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a valuable chemical intermediate whose full potential is predicated on a detailed understanding of its physical and chemical properties. This guide has consolidated the available data, provided context through comparison with related compounds, and outlined robust experimental protocols. The notable gaps in the literature, particularly concerning experimentally determined melting point, boiling point, solubility, and pKa, represent an opportunity for further research. The systematic characterization of this compound and other less-studied isomers will provide the foundational data necessary to accelerate their application in synthetic chemistry and the development of novel pharmaceuticals.

References

-

Pharmaffiliates. Exploring the Synthesis and Reactivity of this compound. Available at: [Link]

-

Gualtieri, F., et al. (2020). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 25(24), 5939. Available at: [Link]

-

ChemWhat. This compound CAS#: 13058-73-6. Available at: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]

-

PubChem. CID 157695085 | C18H20N4O4. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

-

PubChem. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 8-Nitroisoquinoline | C9H6N2O2 | CID 343749. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Chemsrc. 7-Methoxy-8-nitroisoquinoline | CAS#:63485-75-6. Available at: [Link]

-

Wikipedia. Isoquinoline. Available at: [Link]

-

PLOS One. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Available at: [Link]

-

SpectraBase. 5-Nitroisoquinoline - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

National Institute of Standards and Technology. Isoquinoline - IR Spectrum. NIST WebBook. Available at: [Link]

-

ResearchGate. UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

-

National Institute of Standards and Technology. Isoquinoline - UV/Visible spectrum. NIST WebBook. Available at: [Link]

-

University of California, Santa Cruz. IR Tables, Table 1. Characteristic IR Absorption Peaks of Functional Groups. Available at: [Link]

-

Cheméo. Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties. Available at: [Link]

-

PubChem. 5-Nitroquinoline | C9H6N2O2 | CID 11829. National Center for Biotechnology Information. Available at: [Link]

-

The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra. YouTube. Available at: [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. chemwhat.com [chemwhat.com]

- 3. spectrabase.com [spectrabase.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 5-Nitroisoquinoline(607-32-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 7. 5-Nitroisoquinoline(607-32-9) 1H NMR spectrum [chemicalbook.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 7-Nitroisoquinoline in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-nitroisoquinoline. In the absence of extensive published quantitative data for this specific compound, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous molecules to predict its solubility profile. A significant emphasis is placed on providing researchers, scientists, and drug development professionals with a robust framework for making informed decisions on solvent selection. Furthermore, this guide details rigorous, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications.

Introduction: The Significance of this compound and the Critical Role of Solubility

This compound is a heterocyclic organic compound featuring the isoquinoline scaffold, a structural motif present in numerous biologically active molecules and pharmaceutical agents. The introduction of a nitro group at the 7-position significantly influences the molecule's electronic properties, reactivity, and, critically, its solubility. Understanding the solubility of this compound is a foundational requirement for a wide array of applications, including:

-

Synthetic Chemistry: The choice of solvent is paramount for reaction setup, controlling reaction kinetics, and facilitating product purification through crystallization.

-

Drug Discovery and Development: Aqueous solubility is a key determinant of a compound's bioavailability and pharmacokinetic profile. Early assessment of solubility in both aqueous and organic media is essential for formulation development and in vitro/in vivo testing.

-

Analytical Chemistry: The preparation of stock solutions and standards for various analytical techniques, such as chromatography and spectroscopy, necessitates a thorough understanding of the compound's solubility.

This guide aims to bridge the current gap in available data by providing a predictive analysis of this compound's solubility and a practical framework for its experimental determination.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] The solubility of this compound can be rationalized by examining its molecular structure and the interplay of its functional groups.

Molecular Structure Analysis

The this compound molecule can be dissected into three key components that dictate its solubility:

-

The Isoquinoline Core: This bicyclic aromatic system is largely nonpolar and hydrophobic. The parent isoquinoline molecule exhibits low solubility in water but is readily soluble in many common organic solvents.[2]

-

The Nitrogen Atom: The nitrogen atom in the isoquinoline ring is a weak base (the pKa of isoquinoline is 5.14) and can act as a hydrogen bond acceptor.[2] This allows for some interaction with protic solvents.

-

The Nitro Group (-NO2): The nitro group is a strongly polar, electron-withdrawing group. It introduces a significant dipole moment to the molecule and can act as a hydrogen bond acceptor through its oxygen atoms.

Intermolecular Forces and Solubility Prediction

The interplay of these structural features leads to the following predictions:

-

Polarity: The presence of the nitro group and the nitrogen heteroatom imparts a moderate overall polarity to the this compound molecule.

-

Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the nitrogen of the isoquinoline ring and the oxygens of the nitro group can act as hydrogen bond acceptors.[3] This suggests that it will have some affinity for protic solvents.

-

Acid-Base Properties: As a weak base, the solubility of this compound is expected to increase in acidic aqueous solutions due to the formation of the protonated, and therefore more polar, isoquinolinium salt.[2]

Based on this analysis, this compound is predicted to have low solubility in water and nonpolar solvents like hexanes, but should exhibit moderate to good solubility in polar aprotic and polar protic organic solvents.

Solubility Profile: Qualitative Data from Analogous Compounds

While specific quantitative data for this compound is scarce, the solubility of structurally similar nitroquinolines and nitroisoquinolines can provide valuable qualitative insights.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale & Analogous Data |

| Polar Protic | Water | Poorly Soluble | The large hydrophobic isoquinoline core is expected to dominate over the polar nitro group. 5-Nitroquinoline and 8-nitroquinoline are reported to have low water solubility.[4][5] |

| Methanol, Ethanol | Moderately to Readily Soluble | These solvents can engage in hydrogen bonding with the nitro group and the ring nitrogen. 5-nitroquinoline is soluble in methanol and ethanol.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Readily Soluble | These are strong polar solvents capable of solvating a wide range of organic molecules. 5-nitroquinoline and 8-nitroquinoline are soluble in DMSO.[4][5] |

| Acetone, Acetonitrile | Moderately Soluble | These solvents have significant dipole moments that can interact with the polar regions of this compound. | |

| Nonpolar | Hexane, Toluene | Poorly Soluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. |

| Acidic Aqueous | Dilute HCl | Soluble | Protonation of the basic nitrogen in the isoquinoline ring will form a more soluble salt.[2] |

| Basic Aqueous | Dilute NaOH | Poorly Soluble | No significant reaction is expected to enhance solubility. |

Experimental Protocols for Solubility Determination

For any research or development application, experimentally verifying the solubility of this compound is crucial. The following protocols provide a robust framework for both qualitative and quantitative determination.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Avoiding inhalation of dust and vapors.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify this compound as soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, DMSO, toluene, 1M HCl, 1M NaOH)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Preparation: Add approximately 2-5 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Agitation: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Record the observations for each solvent tested.

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination: The Isothermal Equilibrium Method

This gravimetric method provides a precise measurement of solubility at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for evaporation

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (ensure undissolved solid remains).

-

Add a known volume of the solvent.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a shaker or incubator set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The solution should remain a slurry with excess solid.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pipette, avoiding any solid particles.

-

Immediately pass the withdrawn sample through a syringe filter into a pre-weighed, labeled vial. This step is crucial to remove any fine, undissolved particles.

-

-

Solvent Evaporation:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent completely using a vacuum oven or rotary evaporator until a constant weight of the solid residue is achieved.

-

-

Calculation:

-

Weigh the vial with the dried solid.

-

Calculate the mass of the dissolved this compound.

-

The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken (e.g., in mg/mL or g/L).

-

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While direct, published quantitative solubility data for this compound is limited, a comprehensive understanding of its chemical structure and the principles of solubility allows for robust predictions. It is anticipated that this compound will exhibit poor solubility in water and nonpolar solvents, but good solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF. Its solubility in aqueous media can be significantly enhanced under acidic conditions. For all practical applications, the experimental protocols detailed in this guide provide a reliable framework for determining the precise solubility of this compound in any solvent of interest, ensuring the accuracy and success of subsequent research and development activities.

References

-

Solubility of 5-nitroquinoline. (n.d.). In Solubility of Things. Retrieved January 9, 2026, from [Link]

- Palmer, D. C. (2007). The Chemistry of Heterocyclic Compounds, Isoquinolines. John Wiley & Sons.

-

Solubility of 8-nitroquinoline. (n.d.). In Solubility of Things. Retrieved January 9, 2026, from [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.

-

Isoquinoline. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

- Yalkowsky, S. H., & He, Y. (2003).

- Avdeef, A. (2012).

- Bergström, C. A. S. (Ed.). (2016). In silico predictions of ADME in drug discovery. Humana Press.

-

Solubility of organic compounds (video). (n.d.). In Khan Academy. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 7-nitro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube. Retrieved January 9, 2026, from [Link]

- Physics-Based Solubility Prediction for Organic Molecules. (2021). Chemical Reviews, 121(15), 9424-9468.

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019). Molecular Pharmaceutics, 16(6), 2403–2413.

- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv

-

Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. (n.d.). In Biology and Chemistry for Human Biosciences. RMIT Open Press. Retrieved January 9, 2026, from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 7-Nitroisoquinoline: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroisoquinoline, a heterocyclic aromatic compound, has emerged as a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, modern synthesis protocols, and detailed characterization. Furthermore, it delves into the crucial role of this compound as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. The guide explores the mechanism of PARP-1 inhibition, the emerging structure-activity relationships, and the potential of this compound and its derivatives as therapeutic agents, particularly in oncology.

Introduction: The Isoquinoline Scaffold and the Significance of the Nitro Group

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse and potent biological activities. The introduction of a nitro group at the 7-position of the isoquinoline ring system profoundly alters the molecule's electronic and steric properties, influencing its reactivity and biological interactions. The strong electron-withdrawing nature of the nitro group makes this compound a versatile intermediate for further chemical modifications and a key pharmacophore in the design of targeted therapies.

Historical Perspective and Discovery

While the parent isoquinoline was first isolated from coal tar in 1885, the specific history of this compound's first synthesis is less definitively documented in readily available literature. However, its existence is a logical extension of the broader exploration of isoquinoline chemistry and nitration reactions that intensified in the late 19th and early 20th centuries. The development of synthetic methods for the isoquinoline core laid the groundwork for the preparation of its various derivatives.

Several classical methods for isoquinoline synthesis have been instrumental in the historical development of this class of compounds:

-

Pomeranz–Fritsch Reaction (1893): This acid-catalyzed cyclization of a benzalaminoacetal provides a route to the isoquinoline nucleus.[1][2][3]

-

Bischler–Napieralski Reaction (1893): This intramolecular cyclization of a β-phenylethylamide is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[4][5][6]

-

Pictet–Gams Synthesis: A modification of the Bischler-Napieralski reaction, this method uses a β-hydroxy-β-phenylethylamide to directly yield an isoquinoline.[7][8][9]

-

Pictet–Spengler Reaction (1911): This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, a precursor to isoquinolines.[10][11]

These foundational synthetic strategies enabled the exploration of a vast chemical space of isoquinoline derivatives, including the targeted synthesis of specific isomers like this compound through subsequent nitration reactions.

Synthesis of this compound: A Modern Approach

The most common and direct method for the synthesis of this compound is the electrophilic nitration of isoquinoline. This reaction requires careful control of conditions to achieve the desired regioselectivity.

Reaction Scheme

Caption: Synthesis of this compound via electrophilic nitration of isoquinoline.

Detailed Experimental Protocol

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoquinoline in concentrated sulfuric acid at 0 °C. The dissolution is exothermic and should be done slowly with efficient cooling to maintain the temperature.

-

Nitration: Cool the resulting solution to 0-5 °C in an ice-salt bath. Add fuming nitric acid dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical Properties and Characterization

This compound is typically a pale yellow to yellow solid at room temperature. Its purity is crucial for its application in research and drug development, with a purity of over 97% being standard.[12]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 198-202 °C |

| CAS Number | 13058-73-6 |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the pyridine ring and the benzene ring will resonate in the downfield region (typically δ 7.5-9.5 ppm) due to the aromatic nature of the rings and the electron-withdrawing effect of the nitro group. The specific chemical shifts and coupling constants would allow for the unambiguous assignment of each proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group (C-7) is expected to be significantly deshielded. The carbons of the pyridine ring will also appear at characteristic chemical shifts. For the related 7-Nitroquinoline, ¹³C NMR data has been reported, providing a useful reference.[10]

IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other characteristic peaks include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations of the isoquinoline core (in the 1600-1400 cm⁻¹ region).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of this compound (174.16). The fragmentation pattern will be characteristic of the isoquinoline ring and the nitro substituent, with common losses of NO₂, NO, and HCN.

This compound as a PARP-1 Inhibitor in Drug Development

A significant area of interest for this compound lies in its potential as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).

The Role of PARP-1 in DNA Repair and Cancer